ethyl-N-cyanoformamidate
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Overview
Description
ethyl-N-cyanoformamidate is an organic compound belonging to the class of amides It is characterized by the presence of a cyano group (-CN) attached to the nitrogen atom of the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions: ethyl-N-cyanoformamidate can be synthesized through several methods. One common approach involves the reaction of propionamide with cyanogen bromide under basic conditions. Another method includes the cyanoacetylation of amines, where amines react with alkyl cyanoacetates to yield cyanoacetamide derivatives .
Industrial Production Methods: Industrial production of this compound typically involves the large-scale reaction of propionamide with cyanogen bromide. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the cyano group.
Chemical Reactions Analysis
Types of Reactions: ethyl-N-cyanoformamidate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitriles or carboxylic acids.
Reduction: Reduction of this compound can yield primary amines.
Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitriles or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted amides depending on the reagents used.
Scientific Research Applications
ethyl-N-cyanoformamidate has diverse applications in scientific research:
Biology: It is used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: this compound derivatives have potential therapeutic applications, particularly in the development of anticancer and antimicrobial agents.
Industry: It is utilized in the production of polymers and resins, as well as in the manufacture of specialty chemicals
Mechanism of Action
The mechanism of action of ethyl-N-cyanoformamidate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles. This reactivity is exploited in the synthesis of complex organic molecules. Additionally, the amide group can engage in hydrogen bonding, influencing the compound’s interaction with biological targets .
Comparison with Similar Compounds
ethyl-N-cyanoformamidate can be compared with other cyanoacetamide derivatives:
N-Cyanoacetamide: Similar in structure but with different reactivity due to the presence of an additional carbonyl group.
N-Cyanobutanamide: A longer carbon chain, leading to different physical and chemical properties.
N-Cyanopentanamide: Even longer carbon chain, further altering its reactivity and applications
Uniqueness: this compound is unique due to its balanced reactivity, making it a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations while maintaining stability under different conditions sets it apart from other similar compounds.
Properties
Molecular Formula |
C4H6N2O |
---|---|
Molecular Weight |
98.10 g/mol |
IUPAC Name |
N-cyanopropanamide |
InChI |
InChI=1S/C4H6N2O/c1-2-4(7)6-3-5/h2H2,1H3,(H,6,7) |
InChI Key |
RJDIYJGHJWATSB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC#N |
Origin of Product |
United States |
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